![molecular formula C10H13NO B1341067 3-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 107268-37-1](/img/structure/B1341067.png)
3-[(2-Methylprop-2-en-1-yl)oxy]aniline
Descripción general
Descripción
“3-[(2-Methylprop-2-en-1-yl)oxy]aniline” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-methyl-2-propenyl)oxy]aniline . The InChI code is 1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3 .Physical And Chemical Properties Analysis
The compound is a liquid . The storage temperature and other physical and chemical properties are not specified in the available sources .Aplicaciones Científicas De Investigación
Influence of Synthesis Conditions on Physicochemical Properties
Poly-2-(1-methylbut-2-en-1-yl)aniline, a polymer related to the chemical structure of interest, was synthesized to explore the impact of synthesis conditions on its physicochemical properties. The study found that properties such as morphology, solubility, and luminescent intensity depended significantly on the doping agent used during synthesis, with FeCl3 as an oxidizing agent enhancing luminescence intensity. This polymer demonstrated potential as an active material in moisture sensors, highlighting its applicability in the development of sensitive and responsive materials for environmental monitoring (Andriianova et al., 2021).
Palladium(II)-catalyzed Amination
The palladium-catalyzed amination of isoprene with aniline, a reaction related to the synthesis of compounds similar to "3-[(2-Methylprop-2-en-1-yl)oxy]aniline", showed high selectivity and yield. This process underscores the versatility and efficiency of palladium-catalyzed reactions in creating complex organic compounds with specific functional groups, opening avenues for the synthesis of novel materials and chemicals with designed properties (Petrushkina et al., 2005).
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
Research into luminescent materials led to the development of tetradentate bis-cyclometalated platinum complexes with potential electroluminescence applications. These complexes exhibit a broad emission spectrum covering from blue to red, with significant quantum yields. Such materials are promising for organic light-emitting diode (OLED) technology, indicating the role of aniline derivatives in advancing materials for electronic and photonic devices (Vezzu et al., 2010).
Anticorrosive Behavior of Aromatic Epoxy Monomers
Aromatic epoxy monomers, including those related to "3-[(2-Methylprop-2-en-1-yl)oxy]aniline", were investigated for their anticorrosive properties on carbon steel in acidic solutions. The study combined computational and experimental techniques to demonstrate that these monomers act as effective corrosion inhibitors. This research highlights the potential of aniline derivatives in industrial applications, particularly in enhancing the durability and lifespan of metals in corrosive environments (Dagdag et al., 2019).
DFT Theoretical Studies of Anions of Aniline and Its Derivatives
Theoretical studies on the anions of aniline and its derivatives provided insight into their molecular and electronic structures, vibrational frequencies, and infrared intensities. Such detailed understanding aids in the design and synthesis of new aniline-based compounds with tailored properties for specific applications in chemistry and materials science (Vakula et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-methylprop-2-enoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJSMCCRLTQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylprop-2-en-1-yl)oxy]aniline | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



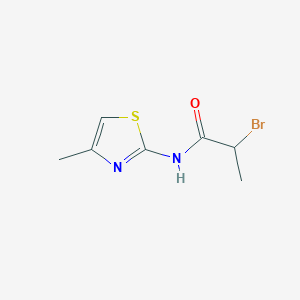
![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)
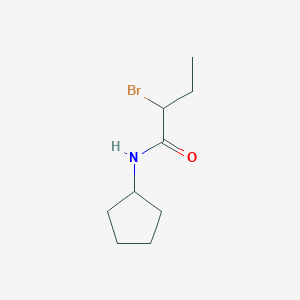
![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)

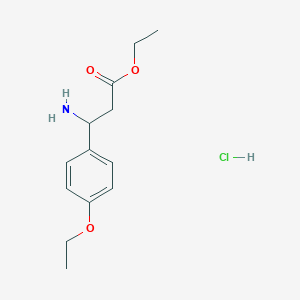
![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)
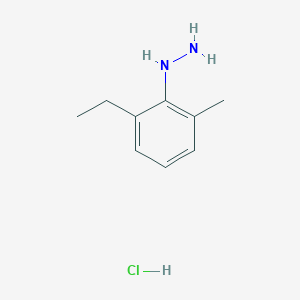
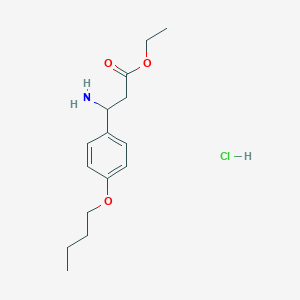
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)